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Summary of Hepatic Dose Adjustment

The recommended dose modifications for elacestrant based on hepatic function are summarized in the table

below.

Hepatic Impairment (Child-Pugh
Classification)

Recommended Elacestrant Dose Tablet Configuration

Mild (Class A) No dose adjustment required. 345 mg
once daily [1]

One 345 mg tablet
daily [1]

Moderate (Class B) Reduce dose to 258 mg once daily
[1]

Three 86 mg tablets
daily [1]

Severe (Class C) Avoid use. Insufficient data to
recommend a dose [1]

--

Pharmacology and Rationale for Adjustment

Elacestrant is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 [2] [3] [4]. After

metabolism, the drug is predominantly excreted in the feces (82.9%) [3]. This pharmacokinetic profile makes

it susceptible to alterations in patients with impaired hepatic function.
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Mechanism of Clearance: The reliance on hepatic metabolism via CYP3A4 means that reduced liver

function can decrease the drug's clearance, potentially leading to increased drug exposure and a
higher risk of adverse events [2] [3] [4].

Protein Binding: Elacestrant is highly bound (>99%) to plasma proteins [3]. While the impact of
hepatic impairment on protein binding is not explicitly detailed, it is a factor that should be considered

in pharmacokinetic studies.
Available Formulations: The availability of 86 mg tablets enables the practical administration of the

reduced 258 mg dose required for patients with moderate hepatic impairment [1] [5].

The following diagram illustrates the metabolic pathway and decision logic for hepatic impairment:
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Proposed Experimental Protocol for Hepatic
Impairment Studies

The current prescribing information identifies a gap for patients with severe hepatic impairment (Child-Pugh

C) [1]. The following protocol outlines a study design to address this, as mandated by the FDA as a post-

marketing requirement [3].

Objective
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To characterize the pharmacokinetics (PK) of elacestrant and determine an appropriate dose in patients with

severe hepatic impairment (Child-Pugh Class C) compared to matched healthy controls.

Study Design

Type: Open-label, parallel-group, single-dose PK study.

Cohorts:
Experimental Group: Participants with severe hepatic impairment (Child-Pugh Class C).

Control Group: Healthy participants with normal hepatic function, matched for age, sex, and
body weight.

Ethics: The study protocol must be approved by an Institutional Review Board (IRB), and all
participants must provide written informed consent.

Methodology

3.1 Participant Enrollment:
Inclusion Criteria (Experimental): Adults ≥18 years with a confirmed diagnosis of Child-Pugh

Class C cirrhosis.
Exclusion Criteria: Concomitant use of strong CYP3A4 inducers or inhibitors; significant renal

impairment; unstable hepatic function.
3.2 Dosing and PK Sampling:

A single oral dose of 172 mg elacestrant (two 86 mg tablets) will be administered under fasted
or fed conditions as per label recommendations.

Blood Sample Collection: Serial blood samples will be collected pre-dose and at 0.5, 1, 2, 4,
6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose.

Sample Handling: Plasma will be separated by centrifugation and stored at -70°C ± 10°C until
analysis.

3.3 Bioanalytical Method:
Elacestrant plasma concentrations will be quantified using a validated high-performance liquid

chromatography with tandem mass spectrometry (HPLC-MS/MS) method.
3.4 PK and Statistical Analysis:

Primary PK Parameters: Area under the plasma concentration-time curve from zero to infinity
(AUC~0-∞~), maximum plasma concentration (C~max~), and terminal half-life (t~1/2~).

Statistical Comparison: Geometric mean ratios (GMR) and 90% confidence intervals (CIs) for
AUC and C~max~ will be calculated between the hepatic impairment and control groups. A lack

of equivalence (e.g., if the 90% CI falls entirely outside the 80-125% bioequivalence range) will
indicate a significant impact of hepatic impairment.
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Clinical Monitoring and Concomitant Medication
Considerations

For patients with moderate hepatic impairment receiving the 258 mg dose, vigilant monitoring is essential.

Monitoring Area Parameter Frequency / Notes

Adverse Events
(AEs)

Nausea, vomiting, musculoskeletal pain, fatigue

[1] [6]

Monitor closely, especially

during treatment initiation.

Laboratory Lipid profile (cholesterol, triglycerides) [1] Prior to initiation and

periodically during treatment.

Concomitant
Medications

Strong/moderate CYP3A4 inhibitors (e.g.,

itraconazole) or inducers (e.g., rifampin) [1]

Avoid concurrent use due to

risk of interaction [1] [5].

Research Gaps and Future Directions

Severe Hepatic Impairment: As noted, a formal pharmacokinetic study in patients with severe
hepatic impairment (Child-Pugh C) is an ongoing post-marketing requirement [3]. The safety and

efficacy in this population cannot be established until such a study is completed.
Diverse Populations: Further analysis is required to characterize the safety and efficacy of

elacestrant across racial and ethnic minority groups [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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